[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride
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Overview
Description
[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride typically involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts. These reagents facilitate the formation of enantiomerically enriched piperidines in good yields . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the reuptake of neurotransmitters, prolonging their action within the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted Piperidines: These compounds share a similar piperidine core but differ in their substituents.
2,6-Disubstituted Piperidines: Similar to the above, but with different substitution patterns.
2,5,5-Trisubstituted Piperidines: These compounds have an additional substituent, making them structurally distinct.
Uniqueness
[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride is unique due to its specific stereochemistry and the presence of a tert-butyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(3R,5R)-5-tert-butylpiperidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)9-4-8(7-12)5-11-6-9;/h8-9,11-12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRHCSXTPFJCSK-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@H](CNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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